molecular formula C17H23BrN2O3 B15077181 N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide CAS No. 76220-75-2

N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide

Cat. No.: B15077181
CAS No.: 76220-75-2
M. Wt: 383.3 g/mol
InChI Key: BNAUPDYGHLPQIC-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is a quaternary ammonium bromide characterized by a central nitrogen atom bonded to three ethyl groups and a methyl-substituted furan moiety. The furan ring is further substituted with a 3-nitrophenyl group, introducing both aromatic and electron-withdrawing properties.

Properties

CAS No.

76220-75-2

Molecular Formula

C17H23BrN2O3

Molecular Weight

383.3 g/mol

IUPAC Name

triethyl-[[5-(3-nitrophenyl)furan-2-yl]methyl]azanium;bromide

InChI

InChI=1S/C17H23N2O3.BrH/c1-4-19(5-2,6-3)13-16-10-11-17(22-16)14-8-7-9-15(12-14)18(20)21;/h7-12H,4-6,13H2,1-3H3;1H/q+1;/p-1

InChI Key

BNAUPDYGHLPQIC-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide typically involves the reaction of N,N-diethylaminoethanol with 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and furan moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Table 1: Comparison of Benzothiazolium Bromides

Compound Substituent on Phenyl Reaction Time (min) Yield (%) Melting Point (°C)
7c 4-nitro 130 64 235–240
7d 3-nitro 100 86 245–247
7e 2-nitro 75 68 194–198
7f 3-CF3 90 66 250–254

Key Findings :

  • Substituent Position : The 3-nitro group (as in 7d and the target compound) correlates with higher yields (86%) and elevated melting points (245–247°C), suggesting improved stability and crystallinity compared to 2- or 4-nitro isomers .

Gemini Surfactants ()

Ethylene-1,2-bis(N,N-dimethyl-N-dodecyldodecylammonium bromide) (5) is a gemini surfactant with two quaternary ammonium centers linked by an ethylene spacer.

Key Differences :

  • Structure : The target compound lacks a spacer and long alkyl chains but incorporates a bulky aromatic furan group.
  • Properties : Gemini surfactants exhibit superior water solubility and antifungal activity due to their spacer length and dual cationic charges. For example, compound 5 shows 83% yield, melting point 186–187°C, and strong antifungal activity . In contrast, the target compound’s aromatic nitro group may enhance membrane penetration but reduce solubility.

Other Quaternary Ammonium Salts

  • Compound 77 (): A benzaminium bromide with an isoxazole carboxamide group.
  • DEMM-TFSI () : A polymerizable ionic liquid with a methoxyethyl group and bis(trifluoromethylsulfonyl)imide (TFSI) anion. While structurally distinct, its synthesis via quaternization (e.g., methyl iodide alkylation) parallels methods applicable to the target compound .

Table 2: Comparison of Quaternary Ammonium Bromides

Compound (Source) Core Structure Key Features Yield (%) Melting Point (°C) Notable Properties
Target Compound Quaternary ammonium 3-nitrophenylfuran, ethyl groups N/A N/A Inferred antimicrobial potential
Ethylene-1,2-bis(...) (Ev2) Gemini surfactant Dual quat centers, dodecyl chains 83 186–187 High antifungal activity
Compound 77 (Ev4) Benzaminium bromide Isoxazole carboxamide, propargyl Not given Not given Possible CNS activity
DEMM-TFSI (Ev9) Polymerizable ionic liquid Methoxyethyl group, TFSI anion 91 Not given Electrochemical stability

Q & A

Basic: What are the recommended synthetic routes for N,N-Diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide, and how can reaction yields be optimized?

Answer:
Synthesis typically involves alkylation of a tertiary amine precursor (e.g., N,N-diethyl-N-((5-(3-nitrophenyl)furan-2-yl)methyl)amine) with ethyl bromide or methyl bromide. Key steps include:

  • Precursor preparation: Coupling 3-nitrophenyl groups to furan via Friedel-Crafts or Suzuki-Miyaura reactions .
  • Quaternary ammonium formation: Alkylation under reflux in polar aprotic solvents (e.g., acetonitrile) with controlled stoichiometry to avoid over-alkylation .
  • Optimization: Vary temperature (60–100°C), solvent polarity, and reaction time. Monitor via TLC/HPLC. Use excess alkylating agent (1.2–1.5 eq.) and inert atmosphere to minimize side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?

Answer:

  • IR Spectroscopy: Identifies nitrophenyl (asymmetric NO₂ stretch ~1520 cm⁻¹) and ammonium (C-N⁺ stretch ~1630 cm⁻¹) groups.
  • NMR:
    • ¹H NMR: Quaternary ammonium protons (δ 3.0–3.5 ppm), furan protons (δ 6.5–7.5 ppm), and nitrophenyl aromatic protons (δ 8.0–8.5 ppm) .
    • ¹³C NMR: Quaternary carbon (δ 60–70 ppm), furan carbons (δ 110–120 ppm), and nitro group carbons (δ 140–150 ppm).
  • Mass Spectrometry (MS): Confirm molecular ion [M⁺] and bromide counterion via isotopic patterns .

Advanced: How can computational chemistry predict this compound’s reactivity or interactions with biological targets?

Answer:

  • Molecular Docking: Models interactions with enzymes (e.g., acetylcholinesterase for anticholinergic activity) by simulating binding affinities of the nitrophenyl and ammonium groups .
  • DFT Calculations: Predict electron distribution, focusing on the nitrophenyl group’s electron-withdrawing effects and furan’s aromaticity. Solvent effects (PCM models) refine reactivity in aqueous media .
  • MD Simulations: Assess stability of ligand-protein complexes over time, identifying key hydrogen bonds or π-π interactions .

Advanced: How to resolve discrepancies between experimental NMR data and computational structural predictions?

Answer:

  • Dynamic Effects: Use variable-temperature NMR to detect conformational exchange (e.g., furan ring puckering) causing signal splitting .
  • 2D Techniques: HSQC and HMBC correlate ambiguous proton-carbon assignments, especially for overlapping quaternary signals .
  • DFT-NMR Comparison: Optimize geometry computationally (Gaussian09) and calculate chemical shifts. Deviations >1 ppm suggest misassigned stereochemistry or impurities .

Basic: What purification challenges arise due to the compound’s ionic nature, and which methods are effective?

Answer:

  • Challenges: High polarity and bromide counterion complicate silica gel chromatography.
  • Solutions:
    • Ion-Exchange Chromatography: Use Dowex resin with gradient elution (NaCl in methanol) .
    • Reverse-Phase HPLC: C18 column with ion-pairing agents (e.g., tetrabutylammonium phosphate) .
    • Recrystallization: Ethanol/water mixtures exploit solubility differences at low temperatures .

Advanced: How to design stability studies for this compound under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on nitrophenyl hydrolysis or furan oxidation .
  • Thermal Stability: Use TGA/DSC to identify decomposition temperatures. Accelerated studies (40–60°C) predict shelf-life .
  • Light Sensitivity: Expose to UV-Vis light (300–400 nm) and track photodegradation products with LC-MS .

Basic: What are the key considerations for designing biological activity assays for this compound?

Answer:

  • Target Selection: Prioritize receptors with known affinity for quaternary ammonium salts (e.g., muscarinic acetylcholine receptors) .
  • Assay Conditions: Use PBS (pH 7.4) to mimic physiological ionic strength. Include controls for non-specific binding (e.g., excess atropine) .
  • Dose-Response: Test 1 nM–100 µM range. Measure IC₅₀ via fluorometric or radiometric assays .

Advanced: How to analyze contradictory data from different characterization methods (e.g., IR vs. NMR)?

Answer:

  • Cross-Validation: Compare IR’s functional group data with NMR’s proton environments. For example, conflicting nitrophenyl signals may indicate impurities or tautomerism .
  • Supplementary Techniques: Use X-ray crystallography (if crystalline) or high-resolution MS to confirm molecular formula .
  • Statistical Analysis: Apply principal component analysis (PCA) to multivariate data from multiple techniques, identifying outliers .

Basic: What solvents and reaction conditions minimize side reactions during synthesis?

Answer:

  • Solvents: Polar aprotic solvents (DMF, acetonitrile) enhance alkylation efficiency without nucleophilic interference .
  • Temperature: 70–80°C balances reaction rate and side-product formation (e.g., Hofmann elimination).
  • Catalysts: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .

Advanced: What mechanistic insights can be gained from studying the compound’s degradation pathways?

Answer:

  • Hydrolysis Pathways: Nitrophenyl group hydrolysis (pH-dependent) forms nitroso intermediates, detectable via LC-MS/MS .
  • Oxidation: Furan ring oxidation (e.g., epoxidation) under oxidative stress, studied using H₂O₂ or cytochrome P450 enzymes .
  • Thermal Degradation: Pyrolysis-GC/MS identifies volatile breakdown products, informing storage guidelines .

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